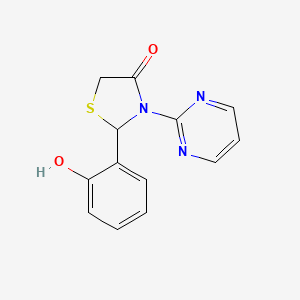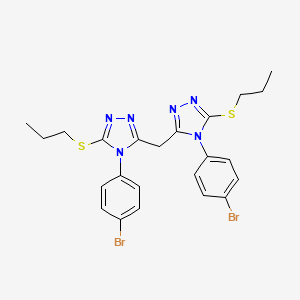![molecular formula C11H15N7O B12911564 5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-40-1](/img/structure/B12911564.png)
5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes two pyrimidine rings and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-diketone and a guanidine derivative.
Propylamino Substitution: The final step involves the substitution of the amino group at the 2-position with a propylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and propylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-((2-(methylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((2-(ethylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((2-(butylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
Uniqueness
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
77961-40-1 |
|---|---|
Molecular Formula |
C11H15N7O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-amino-2-[[2-(propylamino)pyrimidin-5-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15N7O/c1-2-3-13-10-14-4-7(5-15-10)17-11-16-6-8(12)9(19)18-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)(H2,16,17,18,19) |
InChI Key |
NMUJYPVBSZRPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)






